molecular formula C13H15N3O B4862046 N-(3-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine CAS No. 81261-98-5

N-(3-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine

Cat. No.: B4862046
CAS No.: 81261-98-5
M. Wt: 229.28 g/mol
InChI Key: AKFMGQHMEWUGAB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine: is an organic compound characterized by a pyrimidine ring substituted with a 3-methoxyphenyl group and two methyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The introduction of the 3-methoxyphenyl group can be achieved via a nucleophilic aromatic substitution reaction. This involves the reaction of 3-methoxyaniline with a suitable pyrimidine derivative.

    Methylation: The methyl groups at positions 4 and 6 can be introduced through alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(3-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of enzyme inhibitors that could be used in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-pyrimidinamine: Lacks the methyl groups at positions 4 and 6, which may affect its reactivity and binding properties.

    N-(4-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine: Substitution at the 4-position of the phenyl ring instead of the 3-position, leading to different steric and electronic effects.

    N-(3-methoxyphenyl)-4-methyl-2-pyrimidinamine: Contains only one methyl group at position 4, which may influence its chemical behavior.

Uniqueness

N-(3-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine is unique due to the specific positioning of its substituents, which can significantly impact its chemical and biological properties. The presence of both methyl groups at positions 4 and 6, along with the 3-methoxyphenyl group, provides a distinct steric and electronic environment that can influence its reactivity and interactions with molecular targets.

This detailed overview highlights the significance of this compound in various fields, showcasing its potential and unique characteristics

Properties

IUPAC Name

N-(3-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-7-10(2)15-13(14-9)16-11-5-4-6-12(8-11)17-3/h4-8H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFMGQHMEWUGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234611
Record name N-(3-Methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81261-98-5
Record name N-(3-Methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81261-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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